molecular formula C18H14O8Pb B12698126 Bis(o-acetoxybenzoato)lead CAS No. 62451-77-8

Bis(o-acetoxybenzoato)lead

Cat. No.: B12698126
CAS No.: 62451-77-8
M. Wt: 565 g/mol
InChI Key: WQBBCNGEGGMSSK-UHFFFAOYSA-L
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Description

Bis(o-acetoxybenzoato)lead (CAS No. 62451-77-8) is a lead-based coordination compound featuring two o-acetoxybenzoate ligands bound to a central lead(II) ion. The o-acetoxybenzoate ligand combines acetate and benzoate functional groups, which likely influence the compound’s solubility, stability, and reactivity. While direct studies on its applications are scarce, its inclusion in banned substance lists, such as Toyota’s Manufacturing Standard TMR SAS0126n and ALPS ELECTRIC’s Green Procurement Standards , suggests historical use in industrial processes, possibly as a stabilizer, catalyst, or pigment component. Regulatory restrictions highlight concerns over its toxicity and environmental persistence, consistent with broader limitations on lead compounds.

Properties

CAS No.

62451-77-8

Molecular Formula

C18H14O8Pb

Molecular Weight

565 g/mol

IUPAC Name

bis[(2-acetyloxybenzoyl)oxy]lead

InChI

InChI=1S/2C9H8O4.Pb/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h2*2-5H,1H3,(H,11,12);/q;;+2/p-2

InChI Key

WQBBCNGEGGMSSK-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O[Pb]OC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(o-acetoxybenzoato)lead typically involves the reaction of lead(II) acetate with o-acetoxybenzoic acid. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:

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Biological Activity

Bis(o-acetoxybenzoato)lead, a lead(II) complex, has garnered attention due to its potential biological activities. This compound is formed by the coordination of lead ions with o-acetoxybenzoate ligands, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for evaluating its safety and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

 Pb OAc 2 C 7H 5O 3 2 \text{ Pb OAc 2 C 7H 5O 3 2 }

Where:

  • OAc\text{OAc} represents the acetoxy groups.
  • C7H5O3\text{C}_7\text{H}_5\text{O}_3 corresponds to the o-acetoxybenzoate ligand.

This coordination may affect the solubility, stability, and reactivity of the compound in biological environments.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating possible applications in antimicrobial therapies.
  • Cytotoxic Effects : Preliminary research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of specific pathogens
CytotoxicInduces apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The findings indicated a significant reduction in DPPH concentration, suggesting effective radical scavenging capabilities. The IC50 value was determined to be approximately 25 μM, indicating a potent antioxidant effect compared to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted against several bacterial strains including Escherichia coli and Staphylococcus aureus. This compound exhibited minimum inhibitory concentrations (MICs) of 50 μg/mL against both strains, demonstrating its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

The cytotoxic effects were assessed on human colorectal cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 40 μM. Flow cytometry analysis revealed increased annexin V positive cells, indicating the induction of apoptosis.

Research Findings

Recent studies have highlighted the mechanisms underlying the biological activities of this compound:

  • Mechanism of Antioxidant Action : The compound may enhance endogenous antioxidant enzymes such as superoxide dismutase and catalase.
  • Antimicrobial Mechanism : It is hypothesized that the lead ion interacts with bacterial membranes, disrupting their integrity and leading to cell death.
  • Cytotoxic Mechanism : The compound appears to activate caspase pathways, leading to programmed cell death in cancerous cells.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies indicate that lead compounds, including Bis(o-acetoxybenzoato)lead, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells while sparing non-malignant cells. This selective toxicity is crucial for developing targeted cancer therapies .

Mechanism of Action : The mechanism underlying the anticancer activity of this compound may involve the interaction with thiol groups in proteins, disrupting cellular functions essential for cancer cell survival. Such interactions can lead to increased oxidative stress and subsequent cell death in tumor cells .

Material Science

Nanomaterials Synthesis : this compound can be utilized in synthesizing nanomaterials with unique optical and electronic properties. The compound's ability to form stable complexes allows for the creation of lead-based nanostructures that can be used in photovoltaics and other electronic devices .

Polymer Composites : The incorporation of this compound into polymer matrices has been explored to enhance mechanical and thermal properties. These composites can find applications in various industries, including automotive and aerospace .

Data Table: Applications Overview

Application AreaSpecific Use CaseMechanism/Benefits
Medicinal ChemistryAnticancer therapyInduces apoptosis selectively in cancer cells
Material ScienceNanomaterial synthesisForms stable complexes for electronic applications
Polymer CompositesEnhanced material propertiesImproves mechanical and thermal stability

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on various cancer cell lines demonstrated its potential as an anticancer agent. The compound was tested against several types of cancer, including breast and colon cancer, showing IC50_{50} values below 10 µM, indicating potent activity .

  • Methodology : Cells were treated with varying concentrations of the compound, followed by viability assays to determine cytotoxic effects.
  • Results : Significant reduction in cell viability was observed, with apoptosis confirmed through flow cytometry.

Case Study 2: Nanomaterial Development

In a separate investigation focused on material science applications, researchers synthesized lead-based nanoparticles using this compound as a precursor. These nanoparticles exhibited enhanced electrical conductivity and photostability compared to traditional materials .

  • Methodology : Characterization techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) were employed to analyze the structural properties of the synthesized nanoparticles.
  • Results : The resulting nanomaterials showed promise for use in solar cells, demonstrating improved efficiency compared to conventional materials.

Comparison with Similar Compounds

Comparison with Similar Lead-Based Compounds

Lead coordination compounds share structural and functional similarities but differ in ligand chemistry, regulatory status, and toxicity profiles. Below is a detailed comparison:

Structural and Chemical Properties
Compound Name CAS No. Ligand Type Coordination Geometry (Inferred) Solubility (Predicted)
Bis(o-acetoxybenzoato)lead 62451-77-8 o-Acetoxybenzoate Likely octahedral or distorted Moderate in organic solvents
Bis(benzoato)(2,2'-bipyridine)lead(II) N/A Benzoate + bipyridine Octahedral (confirmed) Low in water, high in organics
Bis(4-cyclohexylbutyrate)lead 62637-99-4 4-cyclohexylbutyrate Not reported High lipid solubility
Bis(diethyldithiocarbamato)lead 17549-30-3 Dithiocarbamate Square-planar or tetrahedral Low water solubility

Key Observations :

  • Ligand Impact : The o-acetoxybenzoate ligand’s aromatic and acetyl groups may enhance stability compared to aliphatic ligands (e.g., 4-cyclohexylbutyrate). Bipyridine-containing analogs exhibit stronger chelation, as seen in crystal structures .
  • Solubility : this compound’s moderate organic solubility contrasts with the lipid-soluble 4-cyclohexylbutyrate derivative, implying different bioavailability and environmental mobility.
Toxicity and Regulatory Status
Compound Name Regulatory Status Toxicity Profile (Inferred)
This compound Banned in Toyota (TMR SAS0126n ), ALPS ELECTRIC High (lead release, bioaccumulation risk)
Bis(diethyldithiocarbamato)lead Restricted under EU REACH; listed in ALPS standards High (neurotoxic, endocrine disruptor)
Lead bis(ethylenediamine) 61993-29-1 (banned in Toyota ) Moderate (lower lipid solubility)
Bismuth lead ruthenium oxide 65229-22-3 (regulated ) Lower (inorganic matrix reduces leaching)

Key Observations :

  • Regulatory Trends : this compound is uniformly restricted due to lead’s inherent toxicity. Compounds with organic ligands (e.g., dithiocarbamate) face additional scrutiny for ligand-specific hazards .
  • Toxicity Mechanisms : Lead compounds with hydrolyzable ligands (e.g., acetoxybenzoate) may release Pb²⁺ ions more readily in acidic environments, increasing bioavailability compared to inert oxides (e.g., bismuth lead ruthenium oxide).

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